N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
This compound belongs to the thieno[2,3-c]pyrazole carboxamide class, characterized by a fused thiophene-pyrazole core substituted with a phenyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is further substituted with a 3-chloro-4-fluorophenyl group, distinguishing it from structurally related derivatives. Its molecular formula is C₂₀H₁₄ClFN₃OS, with a molecular weight of 396.86 g/mol.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3OS/c1-11-14-10-17(18(25)22-12-7-8-16(21)15(20)9-12)26-19(14)24(23-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVSDMSSMLRDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in these reactions include ethanol, acetonitrile, and dimethyl sulfoxide (DMSO), while catalysts such as palladium and copper salts are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. For example, substitution reactions may be performed at elevated temperatures in the presence of a base such as sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Pharmacological Applications
N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibits a range of pharmacological activities, making it a candidate for various therapeutic uses.
Anticancer Activity
Recent studies have demonstrated that this compound possesses notable anticancer properties. Its mechanism involves the inhibition of specific kinases and pathways crucial for cancer cell proliferation and survival.
- Case Study : In vitro assays revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116. The IC50 values were reported as low as 0.39 µM for HCT116 cells, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects through the modulation of inflammatory pathways.
- Mechanism : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models .
Kinase Inhibition
The compound acts as an inhibitor of several kinases involved in cancer progression:
Modulation of Signaling Pathways
Research indicates that this compound can modulate critical signaling pathways:
- MEK/ERK Pathway : It has been shown to suppress aberrant signaling in the MEK-dependent pathways, which are often dysregulated in cancer .
Comparative Analysis with Other Pyrazole Derivatives
To contextualize the effectiveness of this compound, a comparison with other pyrazole derivatives is essential.
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| N-(1-{1-[4-nitrophen]-3-pheny... | 0.39 | Anticancer | |
| Pyrazole Derivative A | 0.46 | Anticancer | |
| Pyrazole Derivative B | 12.50 | Anti-inflammatory |
Future Directions and Research Opportunities
Further research is warranted to explore:
- The full spectrum of biological activities.
- The optimization of structural modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the suppression of abnormal signaling pathways, which is beneficial in the treatment of certain diseases .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-c]Pyrazole Carboxamides
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents on the carboxamide nitrogen (Table 1).
Table 1: Structural Comparison of Thieno[2,3-c]Pyrazole Carboxamides
| Compound Name | Substituent on Carboxamide Nitrogen | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3-Chloro-4-fluorophenyl | C₂₀H₁₄ClFN₃OS | Cl, F (ortho/para positions) |
| 4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) | 4-Chlorophenyl | C₁₉H₁₅ClN₄OS | Cl (para position) |
| 4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e) | 4-Methoxyphenyl | C₂₀H₁₈N₄O₂S | OCH₃ (para position) |
| N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | Cyclohexyl | C₁₉H₂₁N₃OS | Cyclohexyl (non-aromatic) |
| N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | 2-Methoxyphenyl | C₂₀H₁₇N₃O₂S | OCH₃ (ortho position) |
Table 2: Erythrocyte Protection Efficacy
| Compound + 4-NP | % Altered Erythrocytes (Mean ± SE) | Key Observation |
|---|---|---|
| 4-NP alone | 40% | Severe morphological damage |
| 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b) + 4-NP | 0.6% | Near-normal erythrocyte morphology |
| 4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) + 4-NP | 1% | Minimal damage |
| 4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e) + 4-NP | 12% | Moderate protection |
| 4-(2-Chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (8) + 4-NP | 28% | Reduced efficacy due to bulky group |
Key Findings :
Cytotoxicity Profile
This suggests that the carboxamide moiety and aryl substituents are critical for balancing efficacy and safety.
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values of 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
2. Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation markers in various assays. It has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
3. Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Tested Bacteria : E. coli, S. aureus, P. mirabilis, and B. subtilis.
- Zone of Inhibition : The compound showed significant zones of inhibition in well diffusion tests against these pathogens .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. mirabilis | 18 |
| B. subtilis | 22 |
Case Studies and Research Findings
Several studies have evaluated the biological activity of thieno[2,3-c]pyrazole derivatives:
- Cytotoxicity Studies : A study by Bouabdallah et al. reported that derivatives exhibited significant cytotoxic potential with IC50 values as low as 3.25 mg/mL against Hep-2 cancer cells .
- Mechanistic Insights : Research has indicated that the mechanism of action may involve apoptosis induction in cancer cells, leading to cell cycle arrest and subsequent cell death.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substitutions on the pyrazole ring significantly affect biological activity, suggesting avenues for further optimization in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
